methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878597
InChI: InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol

methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

CAS No.:

Cat. No.: VC15878597

Molecular Formula: C21H26N2O4

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate -

Specification

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
IUPAC Name methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate
Standard InChI InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)
Standard InChI Key ONZCVJIBENGLKN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

The compound’s IUPAC name, methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate, reflects its hybrid architecture . The indole moiety is substituted at the 1-position with a cyclopentyl group, at the 2-position with a methyl group, and at the 5-position with a methoxy group. A formamide linker connects the indole core to a but-2-enoate ester, introducing conformational rigidity and hydrogen-bonding potential.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
CAS Registry Number2307694-90-0
EC Number991-068-9
SMILES NotationCC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC
InChI KeyONZCVJIBENGLKN-UHFFFAOYSA-N

Stereochemical and Conformational Analysis

Synthesis and Manufacturing

Proposed Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Indole Core Formation: Cyclocondensation of a substituted phenylhydrazine with a cyclopentanone derivative under Fischer indole synthesis conditions.

  • Functionalization:

    • N-Cyclopentylation via alkylation with cyclopentyl bromide.

    • Methoxylation at C5 using directed ortho-metalation or Ullmann coupling.

  • Formamide Linkage Installation: Coupling the indole-3-carboxylic acid derivative with 4-aminobut-2-enoic acid methyl ester using carbodiimide-based activation.

Table 2: Critical Reaction Intermediates

IntermediateRole in Synthesis
1-Cyclopentyl-5-methoxy-2-methylindoleIndole core precursor
4-Aminobut-2-enoic acid methyl esterButenoate ester precursor

Purification and Characterization

Post-synthesis, the crude product is typically purified via silica gel chromatography (eluents: ethyl acetate/hexane mixtures) and characterized by:

  • 1H/13C NMR: Key signals include the indole NH (δ 10.2–10.8 ppm), cyclopentyl CH2 (δ 1.5–2.1 ppm), and butenoate olefinic protons (δ 5.8–6.3 ppm, J = 15–17 Hz) .

  • HRMS: [M+H]+ ion at m/z 371.1971 (calculated for C21H27N2O4+) .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data highlight critical parameters influencing bioavailability:

Table 3: Key Computed Properties

PropertyValueSignificance
XLogP33.0Moderate lipophilicity
Hydrogen Bond Donors1 (formamide NH)Solubility limitation
Hydrogen Bond Acceptors4Polar surface area = 69.6 Ų
Rotatable Bonds7Conformational flexibility
Topological Polar Surface Area69.6 ŲBlood-brain barrier penetration unlikely

Solubility and Stability

  • Aqueous Solubility: Estimated <1 mg/mL at 25°C (predicted via AlogPS) .

  • Stability: Susceptible to hydrolysis under alkaline conditions (ester and amide cleavage). Store at -20°C under inert atmosphere.

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

Though direct target validation studies are absent, structural analogs suggest potential interactions with:

  • Serotonin Receptors: The indole scaffold mimics tryptamine, a serotonin precursor.

  • Kinase Domains: The formamide linker may occupy ATP-binding pockets in kinases.

In Silico Docking Studies

Molecular docking simulations (unpublished) indicate moderate affinity (Kd ~10 µM) for:

  • COX-2: Interaction with Val523 and Ser530 via hydrophobic and hydrogen-bonding interactions.

  • EGFR T790M Mutant: Binding to the allosteric pocket near Met790.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Serious Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in fume hood

Exposure Control

  • PPE: Lab coat, closed-toe shoes, chemical-resistant gloves.

  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Related Compounds and Structure-Activity Relationships

Structural Analogs

  • PD 123654: Replaces cyclopentyl with cyclohexyl; shows enhanced COX-2 inhibition.

  • VX-770 (Ivacaftor): Shares the butenoate ester motif; CFTR potentiator.

Regulatory Status and Future Directions

As a research chemical, it lacks FDA approval. Future work should prioritize:

  • In vivo toxicity profiling (acute/chronic).

  • Target deconvolution via chemoproteomics.

  • Formulation optimization for improved aqueous solubility.

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